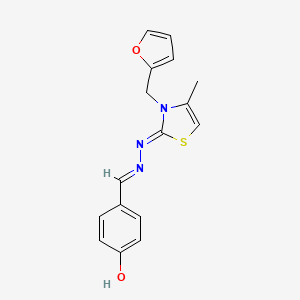

4-((E)-((Z)-(3-(furan-2-ylmethyl)-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenols, such as 4-methylphenol , are organic compounds that have a hydroxyl group (-OH) attached to a carbon atom in a benzene ring . They are widely used in the production of other chemicals .

Synthesis Analysis

Phenols can be synthesized through various methods. One common method is the sulfonation of toluene, followed by basic hydrolysis of the sulfonate salt .Molecular Structure Analysis

The molecular structure of phenols involves a hydroxyl group (-OH) attached to a carbon atom in a benzene ring . The carbon atom in the ring is sp2 hybridized .Chemical Reactions Analysis

Phenols are highly reactive and can undergo various chemical reactions. They are reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Physical And Chemical Properties Analysis

Phenols are typically colorless liquids or solids. They have the ability to form hydrogen bonds, making them soluble in water . The physical and chemical properties of a specific phenol can vary depending on its exact structure.Applications De Recherche Scientifique

Iodide Ion Detection

The compound exhibits intriguing optical, electrochemical, and sensing properties, making it suitable for detecting iodide ions. An electrochemical sensor based on this compound was developed specifically for iodide anion detection. The complexation ability of the compound with various anions (I^-, Br^-, Cl^-, CN^-, SCN^-, NO_3^-, CH_3COO^-, SO_4^2-, F^-, and S^2-) was explored using UV–Vis spectroscopy. Notably, the proposed probe demonstrated high sensitivity for iodide detection, with absorption intensity changes due to the formation of anil–I^- complexes. The binding occurs in a 1:1 complex stoichiometry, and the association constant was determined to be 8.5 × 10^3 M^-1. Additionally, the sensor exhibited a linear response in the concentration range of 1 × 10^-7 to 1 × 10^-4 M, with a low detection limit of 4 × 10^-8 M. This electrochemical sensor holds promise for water quality monitoring .

Electronic Structure Characterization

The electronic structure of (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol (a derivative of the compound) has been characterized using density functional theory (DFT). Experimental infrared and electronic absorption spectra were obtained and compared with theoretically derived spectra. Such investigations provide insights into the compound’s electronic properties and potential applications .

Carbon Electrodes and Refractory Materials

While not directly related to the compound itself, carbon electrodes play a crucial role in various applications, including electrochemical sensing. Carbon’s chemical and thermophysical properties make it indispensable for non-reductant uses in high-temperature metallurgical processes. However, the development of biocarbon substitutes for large-scale applications in electrodes and refractory materials remains a challenge. Understanding the properties of carbon-based materials contributes to advancements in various fields, including electrochemistry .

Mécanisme D'action

Target of action

Compounds with a phenolic structure, like the one , often interact with proteins or enzymes in the body. The hydroxyl group (-OH) in the phenolic structure can form hydrogen bonds with amino acid residues in the target proteins, influencing their function .

Mode of action

The interaction of the compound with its targets could lead to changes in the conformation or activity of these proteins, potentially altering cellular processes .

Biochemical pathways

Depending on the specific targets of the compound, various biochemical pathways could be affected. For example, if the compound targets an enzyme involved in a metabolic pathway, it could influence the production of certain metabolites .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would depend on its chemical structure. For example, the presence of a phenolic structure could influence its solubility and therefore its absorption and distribution .

Result of action

The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways it affects. This could range from changes in cell signaling to alterations in cell metabolism .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Safety and Hazards

Propriétés

IUPAC Name |

4-[(E)-[(Z)-[3-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-ylidene]hydrazinylidene]methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-12-11-22-16(19(12)10-15-3-2-8-21-15)18-17-9-13-4-6-14(20)7-5-13/h2-9,11,20H,10H2,1H3/b17-9+,18-16- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJXYOVVCJGXCS-RGJFUNKGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=NN=CC2=CC=C(C=C2)O)N1CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CS/C(=N\N=C\C2=CC=C(C=C2)O)/N1CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((E)-((Z)-(3-(furan-2-ylmethyl)-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(((3-(ethoxycarbonyl)-2-methyl-5-oxonaphtho[1,2-b]furan-4(5H)-ylidene)methyl)amino)propanoic acid](/img/structure/B2466432.png)

![2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2466439.png)

![6-methyl-2-[(2-methylphenyl)methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B2466441.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2466445.png)